molecular formula C22H21BrN6OS B6515070 N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide CAS No. 931363-33-6

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

Cat. No.: B6515070
CAS No.: 931363-33-6
M. Wt: 497.4 g/mol
InChI Key: XEIKTNCRVOLULA-UHFFFAOYSA-N
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Description

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide is a complex organic compound that finds significance in various fields of scientific research due to its unique molecular structure

Biochemical Analysis

Biochemical Properties

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as acetylcholinesterase, leading to enzyme inhibition . This binding interaction is crucial for its biochemical effects, as it prevents the breakdown of acetylcholine, thereby enhancing neurotransmission. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic or adverse effects may occur, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within certain tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring, followed by the introduction of the bromophenyl group, and finally the incorporation of the thiadiazole and benzamide moieties. Key reagents used include 4-bromophenylamine, acetic acid, and phosphorus pentachloride.

Industrial production methods: Industrial synthesis may employ high-throughput methods such as automated synthesis and microwave-assisted reactions to enhance yield and purity. Optimization of reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of reactions: N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide undergoes various reactions, including:

  • Oxidation: Conversion of functional groups to higher oxidation states.

  • Reduction: Reduction of the bromophenyl group to a phenyl group.

  • Substitution: Halogen exchange reactions on the bromophenyl ring.

Common reagents and conditions: Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogen exchange reagents such as lithium halides for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent undesired side reactions.

Major products formed: Major products of these reactions can include derivatives with modified functional groups, such as hydroxylated or hydrogenated analogs, providing insights into the compound's reactivity and potential modifications for therapeutic uses.

Scientific Research Applications

N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide has a wide range of applications:

  • Chemistry: Utilized as a building block in the synthesis of complex organic molecules.

  • Biology: Explored for its potential as a biochemical probe to study protein-ligand interactions.

  • Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: Employed in the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

  • N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

  • N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

  • N-{3-[1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide

Properties

IUPAC Name

N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6OS/c1-13-18(26-28-29(13)17-11-9-16(23)10-12-17)19-24-21(31-27-19)25-20(30)14-5-7-15(8-6-14)22(2,3)4/h5-12H,1-4H3,(H,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKTNCRVOLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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